N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a benzothiazole moiety linked to a phenyl ring at the 4-position, with a piperidin-1-ylsulfonyl group at the 3-position of the benzamide core. Benzothiazoles are heterocyclic aromatic systems known for their diverse pharmacological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties . The piperidinylsulfonyl group may enhance solubility and bioavailability, while the benzamide scaffold provides a stable framework for structural modifications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-24(19-7-6-8-21(17-19)33(30,31)28-15-4-1-5-16-28)26-20-13-11-18(12-14-20)25-27-22-9-2-3-10-23(22)32-25/h2-3,6-14,17H,1,4-5,15-16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEIPFNCALILPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential anti-inflammatory and antibacterial properties
Mechanism of Action
The mechanism of action for N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Heterocyclic Substitutions
The target compound’s benzothiazole and piperidinylsulfonyl groups distinguish it from other benzamide derivatives. Below is a comparison of key structural analogs:
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- The target compound’s benzothiazole group is a nitrogen- and sulfur-containing heterocycle, contrasting with thiophene (sulfur-only) or pyridine (nitrogen-only) in analogs .
- Piperidinylsulfonyl substituents are less common compared to alkoxy (e.g., hexyloxy in ) or aminocyclopropyl groups .
- The methanesulfonate salt in highlights formulation strategies to improve solubility, a consideration absent in the target compound’s current data.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Analogs
Key Observations :
- Melting points for benzamide analogs range between 198–212°C, suggesting moderate thermal stability .
- The target compound’s piperidinylsulfonyl group may lower melting points compared to analogs with rigid heterocycles (e.g., pyrimidine in ).
- Crystalline forms (e.g., ) are critical for drug development but remain unexplored for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
